4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzo[d][1,3]dioxole group onto the piperazine ring . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a base like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, often in the presence of a base like NaOH or KOH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 5-(((1R,3aR,4S,6aR)-4-(Benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxole
Uniqueness
4-[4-(2H-1,3-benzodioxole-5-carbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety and a piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxole-5-carbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-22(2)17-6-3-15(4-7-17)20(27)23-9-11-24(12-10-23)21(28)16-5-8-18-19(13-16)26-14-25-18/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMFGUDSZPKQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.